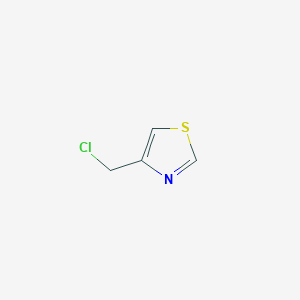

4-(Chloromethyl)-1,3-thiazole

Description

Overview of Thiazole (B1198619) Heterocycles in Chemical and Biological Sciences

Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. wikipedia.org This structural motif is a cornerstone in a vast number of biologically active molecules and advanced materials. numberanalytics.comresearchgate.net The thiazole ring is aromatic, a property that lends it stability. numberanalytics.com

In the biological sciences, the thiazole ring is a key component of the natural product thiamine (B1217682) (Vitamin B1), which is crucial for metabolic processes. nih.govresearchgate.net Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.govbohrium.comfabad.org.tr This has made the thiazole scaffold a subject of intense study in medicinal chemistry for the development of new therapeutic agents. mdpi.comelsevierpure.com For instance, drugs like the antiretroviral ritonavir (B1064) and the anticancer agent tiazofurin (B1684497) contain this heterocyclic system. nih.gov

Beyond pharmaceuticals, thiazole derivatives have found applications in materials science. kuey.net They are used in the development of conductive polymers, organic light-emitting diodes (OLEDs), and as corrosion inhibitors. numberanalytics.com Additionally, their unique optical properties make them suitable for use as dyes and pigments, and they have been explored for use as pesticides and herbicides in agriculture. numberanalytics.comkuey.net

Significance of the 4-(Chloromethyl) Moiety in Synthetic Chemistry

The chloromethyl group (–CH2Cl) is a functional group that imparts significant reactivity to the molecule to which it is attached. wikipedia.org When appended to an aromatic ring system like thiazole, it serves as a highly effective "chemical handle" for synthetic chemists. This is because the chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide variety of nucleophiles. rsc.orgnih.gov

This reactivity is central to the utility of 4-(Chloromethyl)-1,3-thiazole as a synthetic building block, or synthon. smolecule.com It allows for the facile introduction of the thiazole moiety into larger, more complex molecular structures through nucleophilic substitution reactions. evitachem.comresearchgate.net Chemists can react this compound with various nucleophiles, such as amines, thiols, or alcohols, to form new bonds and construct diverse molecular architectures. smolecule.comsemanticscholar.org This versatility is a key reason for its frequent use in the synthesis of pharmaceuticals and other functional molecules. The introduction of this reactive group is often achieved through a process known as chloromethylation. wikipedia.orgalfa-chemistry.com

Historical Development and Milestones in Research on this compound

The study of thiazole chemistry has a rich history, beginning with the pioneering work of Hofmann and Hantzsch in the late 19th century. nih.govtandfonline.com The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, remains one of the most fundamental and widely used methods for constructing the thiazole ring. numberanalytics.comresearchgate.net This method is directly applicable to the synthesis of 4-(chloromethyl)thiazole derivatives by using starting materials like 1,3-dichloroacetone. nih.govnih.govgoogle.com

Over the years, research has evolved from establishing fundamental synthetic routes to leveraging the unique reactivity of this compound as a key intermediate. Its application as a building block has been a significant milestone, enabling the streamlined synthesis of complex molecules. It has been used in the development of a wide array of compounds, including potential pharmaceuticals, agrochemicals, and materials for biological assays. evitachem.comsmolecule.com

The table below highlights key areas of research and the role that this compound plays within them.

| Research Area | Role and Application of this compound | Key Findings |

| Synthetic Chemistry | A versatile building block (synthon). | Utilized in Hantzsch synthesis and subsequent nucleophilic substitution reactions to create more complex molecules. evitachem.comnih.gov |

| Medicinal Chemistry | An intermediate for pharmaceutical synthesis. | Serves as a precursor for developing potential anti-infective, anticancer, and antiviral agents. evitachem.comsmolecule.com |

| Agrochemicals | A starting material for active ingredients. | Employed in the production of pesticides and herbicides due to the biological activity of thiazole derivatives. smolecule.comsmolecule.com |

| Materials Science | A component for functional materials. | Used in creating specialized polymers and as probes in biological assays. numberanalytics.comevitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWSLYINUYKIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376875 | |

| Record name | 4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3364-76-9 | |

| Record name | 4-(Chloromethyl)-1,3-thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003364769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(CHLOROMETHYL)-1,3-THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E45279233D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Chloromethyl 1,3 Thiazole and Its Derivatives

Thiazole (B1198619) Ring Formation Strategies

The construction of the 1,3-thiazole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. chemhelpasap.com The classical approach involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comwikipedia.org In the context of 4-(chloromethyl)-1,3-thiazole synthesis, a key adaptation of this reaction employs a dihalo-propanone as the α-haloketone equivalent, which directly installs the required chloromethyl functionality at the 4-position of the resulting thiazole.

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.com Various modifications to the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ greener reaction conditions. These include the use of microwave irradiation and heterogeneous catalysts. nih.govbepls.comresearchgate.net For instance, an efficient and environmentally friendly one-pot, three-component synthesis of Hantzsch thiazole derivatives has been developed using a silica-supported tungstosilicic acid catalyst under both conventional heating and ultrasonic irradiation. nih.gov

A significant variant for the synthesis of derivatives of this compound involves solid-phase synthesis, which is particularly useful in the construction of peptide-based macrocycles. In this approach, a resin-bound thiourea is reacted with 1,3-dichloroacetone in a Hantzsch cyclocondensation to form a resin-bound 4-(chloromethyl)thiazolyl peptide. nih.gov

Cyclization Reactions with Dihalo-Propanones

The use of dihalo-propanones, such as 1,3-dichloroacetone, is a direct and efficient strategy for the synthesis of this compound and its derivatives. This method is essentially a specific application of the Hantzsch synthesis where the dihalo-propanone serves as the three-carbon backbone, providing both the carbonyl group for condensation and the latent chloromethyl group.

The reaction of 1,3-dichloroacetone with various thioamides or thiourea derivatives leads directly to the formation of the 4-(chloromethyl)thiazole ring system. For example, the reaction of equimolar amounts of 1,3-dichloroacetone with amidinothioureas has been shown to produce (2-amino-5-thiazolyl) chloromethyl ketones in moderate yields. ias.ac.in Similarly, resin-bound thioureas can be treated with 1,3-dichloroacetone to afford resin-bound 4-(chloromethyl)thiazolyl peptides. nih.gov The reaction conditions for these cyclizations typically involve refluxing in a suitable solvent such as isopropanol. ias.ac.in

It is important to control the stoichiometry of the reactants, as the use of excess thioamide can lead to the formation of bis-thiazolyl ketones as byproducts. ias.ac.in

Other Cyclization-Based Approaches

While the Hantzsch synthesis is the most prominent route, other cyclization strategies can also be considered for the formation of the thiazole ring, which could then be subsequently functionalized.

The Gabriel thiazole synthesis involves the reaction of an acylamino-ketone with phosphorus pentasulfide. encyclopedia.pub This method typically yields 2,5-disubstituted thiazoles. While not a direct route to 4-(chloromethyl)thiazole, it represents a potential pathway if a suitable acylamino-ketone precursor bearing a masked or pre-installed chloromethyl group were available.

The Cook-Heilbron thiazole synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide or isothiocyanates. wikipedia.orgwikipedia.org This method is particularly useful for introducing substituents at the 2nd and 4th positions of the thiazole ring. wikipedia.org Although direct synthesis of this compound via this method is not commonly reported, it offers a potential alternative for the synthesis of specifically substituted thiazole precursors.

Introduction of the Chloromethyl Group

In cases where the thiazole ring is synthesized without the chloromethyl group at the 4-position, a subsequent functionalization step is required.

Electrophilic Chloromethylation of Thiazole Precursors

The direct introduction of a chloromethyl group onto a pre-formed thiazole ring can be achieved through electrophilic aromatic substitution. The Blanc chloromethylation (also known as the Blanc-Quelet reaction) is a classic method for this transformation. damascusuniversity.edu.sywikipedia.orgwikipedia.org This reaction involves treating the aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.org The reaction proceeds via the in-situ generation of a chloromethyl cation, which then attacks the electron-rich thiazole ring. Care must be taken during this reaction as it can produce the highly carcinogenic bis(chloromethyl) ether as a byproduct. wikipedia.org

The position of chloromethylation on the thiazole ring is influenced by the existing substituents. For thiazole itself, the substitution is expected to occur at an electron-rich position.

Conversion of Hydroxymethyl or Other Precursor Groups

A common and often milder approach to introduce the chloromethyl group is through the conversion of a pre-existing functional group at the 4-position of the thiazole ring. The most frequent precursor is the 4-(hydroxymethyl)thiazole derivative.

The conversion of the hydroxyl group to a chloro group can be readily achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. thieme-connect.de The reaction is typically carried out in an inert solvent. For example, 2-(2-dimethylamino)ethyl-4-thiazolemethanol can be converted to the corresponding 2-(2-dimethylamino)ethyl-4-thiazolemethylchloride hydrochloride using thionyl chloride. epo.org

Another method for the conversion of alcohols to alkyl chlorides is the Appel reaction . This reaction utilizes triphenylphosphine and a carbon tetrahalide, such as carbon tetrachloride, to effect the transformation under mild conditions. While not explicitly detailed for 4-(hydroxymethyl)thiazole in the provided context, it represents a viable and often high-yielding alternative to thionyl chloride.

Functional Group Interconversions on the Thiazole Scaffold

Functional group interconversions are fundamental to diversifying the thiazole core, enabling the introduction of a wide array of substituents that can modulate the compound's biological activity and physical properties.

The thiazole ring can be functionalized through direct C-H alkylation and arylation, often employing transition metal catalysis. These methods provide powerful tools for creating carbon-carbon bonds at specific positions on the thiazole nucleus.

Alkylation: Late-stage C-H alkylation of heterocyclic compounds can be achieved through radical processes. For instance, 1,4-dihydropyridines (DHPs), which are readily prepared from aldehydes, can undergo oxidative homolysis to generate Csp3-centered radicals. These radicals can then engage in the C-H alkylation of heterocycles under mild conditions, typically using a persulfate oxidant. This approach is valuable for introducing alkyl groups onto the thiazole ring in the later stages of a synthetic sequence, offering a high degree of functional group tolerance nih.gov.

Arylation: Palladium-catalyzed direct C-H arylation is a prominent method for introducing aryl groups onto the thiazole scaffold. The regioselectivity of the arylation can be controlled by the choice of catalyst system. For example, a palladium catalyst with a phosphine ligand (e.g., PPh3) and a strong base like sodium tert-butoxide (NaOtBu) can selectively promote arylation at the C2-position of the thiazole ring. Conversely, using a palladium catalyst with a nitrogen-based ligand such as bathophenanthroline (Bphen) and a milder base like potassium phosphate (K3PO4) can direct the arylation to the C5-position. These distinct catalytic systems allow for the sequential arylation at different positions, enabling the synthesis of multi-arylated thiazoles nih.gov. Ligand-free palladium acetate (Pd(OAc)2) has also been shown to be highly efficient for the direct arylation of thiazole derivatives, particularly with activated aryl bromides, and can be used at very low catalyst loadings organic-chemistry.org.

A summary of catalyst systems for regioselective arylation is presented below:

| Target Position | Catalyst System | Typical Reactants | Key Features |

| C2-Arylation | Pd/PPh3/NaOtBu | Thiazole, Aryl Halides | High yields for a broad range of aryl halides. |

| C5-Arylation | Pd/Bphen/K3PO4 | Thiazole, Aryl Halides | Provides access to C5-arylated thiazoles. |

| C5-Arylation | Ligand-free Pd(OAc)2 | Thiazole, Activated Aryl Bromides | Economical and environmentally friendly due to low catalyst loading and no ligand. |

The 2-position of the thiazole ring is a common site for modification, often involving the introduction of amino or aryl groups, which are prevalent in biologically active molecules.

The synthesis of 2-aminothiazole derivatives is frequently accomplished through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. This method is highly versatile, allowing for a wide range of substituents on both the thiourea and the α-haloketone, leading to diverse 2-aminothiazole products researchgate.net. For instance, 2-amino-4-(2-pyridyl) thiazole can be synthesized by the α-bromination of 2-acetylpyridine followed by condensation with thiourea researchgate.net.

Palladium and copper co-catalyzed C-H bond activation provides an efficient route for the regioselective arylation of thiazole derivatives at the 2-position under ligand-free conditions. This method offers a synthetically useful approach for introducing aryl groups specifically at this position . The reaction of masked thiazole derivatives, where the 2-position is temporarily occupied by a group that can be cleaved, can also be used for 2-arylation through C-C bond activation in the presence of a palladium catalyst and a base such as cesium carbonate scispace.com.

Advanced Synthetic Techniques

Modern synthetic chemistry has seen the development of advanced techniques that aim to improve reaction efficiency, reduce environmental impact, and enable high-throughput synthesis.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating methods, microwave irradiation can significantly reduce reaction times and often leads to higher yields and purer products. This technique has been successfully applied to the synthesis of various thiazole derivatives nih.govnih.govfigshare.com.

For example, the synthesis of 2-amino-5-aryl thiazoles from thiourea and substituted ketones can be accomplished in a matter of minutes under solvent-free microwave irradiation, whereas conventional methods may require several hours rjpbcs.com. Similarly, the synthesis of hydrazinyl thiazolyl coumarin (B35378) derivatives and other complex thiazole-containing scaffolds has been shown to be more efficient with microwave heating researchgate.net.

The table below compares the reaction times and yields of microwave-assisted versus conventional synthesis for a selection of thiazole derivatives.

| Compound Type | Microwave Synthesis | Conventional Synthesis | Reference |

| 2-Amino-5-phenylthiazole | 3 min, High Yield | Longer reaction time, Lower Yield | rjpbcs.com |

| Thiazolopyrimidines | Reduced reaction time | Longer reaction time | nih.gov |

| Hydrazinyl thiazolyl coumarins | Shorter reaction time, 71-80% Yield | Longer reaction time, Lower Yield | researchgate.net |

| Thiazolo[5,4-d]thiazoles | 25 min, 92% Yield | 1 hour, 75% Yield | mdpi.com |

Green chemistry principles are increasingly being integrated into the synthesis of thiazole derivatives to minimize the use and generation of hazardous substances. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions researchgate.net.

Green Solvents: Water, deep eutectic solvents (DESs), and polyethylene (B3416737) glycol (PEG) are being explored as green alternatives to traditional volatile organic solvents. For example, a high-yielding synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported using water as the solvent, eliminating the need for a catalyst bepls.com. Deep eutectic solvents, such as those composed of choline chloride and urea, have been used for the synthesis of hydrazinyl-4-phenyl-1,3-thiazole derivatives, offering excellent yields and short reaction times under environmentally friendly conditions mdpi.com. PEG-400 has also been employed as a medium for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea bepls.com.

Catalyst-Free and Solvent-Free Conditions: The development of solvent-free and catalyst-free reaction conditions is a key goal of green chemistry. Grinding tertiary thioamides, α-haloketones, and ammonium acetate together and heating them thermally or under microwave irradiation can produce thiazole derivatives in very good yields without the need for a solvent bepls.com.

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening. This methodology involves attaching a starting material to a solid support (resin) and carrying out a series of reactions, with purification achieved by simple washing of the resin.

This approach has been successfully applied to the synthesis of various thiazole-based libraries. For instance, a library of thiazolo-pyrimidinone derivatives was developed using a facile solid-phase synthesis method starting from a Merrifield resin mdpi.com. The synthesis involved efficient Thorpe-Ziegler and cyclization reactions on the solid support, allowing for the creation of a diverse set of compounds in high yields mdpi.com.

Another example is the traceless solid-phase synthesis of 1,3-thiazole-based peptidomimetics. This strategy starts with the conversion of a chloromethyl polystyrene resin to a resin with a sulfur linker unit, upon which the thiazole core is constructed. Peptide chain elongations can then be performed, and the final compounds are cleaved from the resin in moderate yields and high purities rjpbcs.com. The solid-phase approach is also amenable to the synthesis of diaryltriazoles using a modified Wang resin, where a copper(I)- or ruthenium(II)-catalyzed cycloaddition is a key step nih.gov.

Optimization of Reaction Parameters and Yields in Synthesis

The efficient synthesis of this compound and its derivatives is highly dependent on the careful optimization of various reaction parameters. Researchers have extensively investigated the influence of solvents, catalysts, temperature, reaction time, and synthetic methodologies to maximize product yields and improve process efficiency. These optimization studies are crucial for developing scalable, cost-effective, and environmentally benign production methods.

A significant focus in the synthesis of thiazole derivatives has been the move towards greener and more efficient protocols. For instance, the use of polyethylene glycol (PEG-600) as a green reaction medium has been shown to produce excellent yields (93%) in a short time frame for certain thiazole derivatives. bepls.com Similarly, microwave-assisted synthesis, often performed under catalyst-free conditions, has emerged as a powerful tool, affording desired products in outstanding yields of up to 98% in as little as 10 to 20 minutes. researchgate.net

In the synthesis of 2-amino-4-(chloromethyl)thiazole hydrochloride, a key intermediate, a simple adjustment in the procedure led to a notable increase in yield. By stirring an equimolar amount of thiourea and 1,3-dichloropropanone in ethanol at room temperature and then allowing the mixture to stand at 5°C for 12 hours, a yield of 70% was achieved, which was a significant improvement over previously reported methods that yielded less than 50%. asianpubs.org

Further derivatization steps also benefit from meticulous optimization. For the mesylation of 2-amino-4-(chloromethyl)thiazole, conducting the reaction at a controlled temperature of 0-5°C for 2 hours resulted in a better yield of the desired 2-methylsulphonyl amino-4-chloromethyl thiazole. asianpubs.org The choice of heating method can also be critical; in the synthesis of certain thiazolo[5,4-d]thiazoles, using microwave irradiation at 130°C for 25 minutes increased the yield to 92%, compared to 75% obtained with conventional heating for one hour. mdpi.com

The following tables summarize the findings from various studies on the optimization of reaction parameters for the synthesis of this compound derivatives.

Table 1: Effect of Solvent and Catalyst on Thiazole Synthesis

Table 2: Influence of Reaction Conditions and Methodology

These studies collectively demonstrate that a rational approach to the optimization of reaction parameters is key to the successful synthesis of this compound and its derivatives. The selection of an appropriate solvent, catalyst, temperature, and energy source can lead to significant improvements in chemical yield, reduction in reaction time, and alignment with the principles of green chemistry.

Chemical Reactivity and Transformation of 4 Chloromethyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The most prominent feature of 4-(chloromethyl)-1,3-thiazole's reactivity is the susceptibility of the chloromethyl group to nucleophilic substitution. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is analogous to that of other activated alkyl halides, such as benzyl chloride, where the leaving group is attached to a carbon adjacent to an aromatic system. These reactions typically proceed via an SN2 mechanism, allowing for the direct introduction of diverse functional groups at the 4-position of the thiazole (B1198619) ring.

Reaction with Amine Nucleophiles

This compound readily reacts with a wide range of primary and secondary amines, as well as heterocyclic amines, to yield the corresponding 4-(aminomethyl)-1,3-thiazole derivatives. These reactions are fundamental in the construction of molecules where the thiazole nucleus is linked to a nitrogen-containing fragment. For instance, reactions with heterocyclic amines like piperidine, morpholine, and pyrrolidine proceed efficiently to give the respective substituted aminomethylthiazoles researchgate.netresearchgate.net. The reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

The scope of this reaction is broad, encompassing various amine structures. While direct examples with this compound are synthetically routine, analogous reactions with structurally similar chloro-substituted isothiazoles demonstrate high yields with amines such as piperidine (85-96%), morpholine (81%), and pyrrolidine (88%) researchgate.netresearchgate.net. This highlights the general utility of this transformation for creating carbon-nitrogen bonds.

| Amine Nucleophile | Product Structure | Product Name | Typical Conditions |

|---|---|---|---|

| Piperidine | 4-(Piperidin-1-ylmethyl)-1,3-thiazole | Solvent (e.g., DMF, Ethanol), Base (e.g., K2CO3 or excess amine) | |

| Morpholine | 4-(Morpholinomethyl)-1,3-thiazole | Solvent (e.g., DMF, Ethanol), Base | |

| Aniline | N-(Thiazol-4-ylmethyl)aniline | Solvent, Base, Heat |

Reaction with Thiol and Alcohol Nucleophiles

In a similar fashion to amines, sulfur and oxygen nucleophiles can displace the chloride from the chloromethyl group. The reaction with thiols or their corresponding thiolates is a common method for synthesizing 4-(thiomethyl)-1,3-thiazole derivatives. For example, a derivative of 4-(chloromethyl)thiazole has been shown to react with various arylthiols, such as thiophenol, in the presence of a base like sodium ethoxide in methanol to produce the corresponding arylthiomethyl thiazoles in good yields asianpubs.org.

Alkoxides, derived from alcohols, also serve as effective nucleophiles. The reaction of halogenated thiazoles with sodium methoxide is a known transformation that yields methoxy-substituted thiazoles sciepub.comsciepub.com. For this compound, this reaction provides a route to 4-(methoxymethyl)-1,3-thiazole, a valuable intermediate for further synthetic modifications. The reactivity order for nucleophilic substitution on the thiazole ring itself with sodium methoxide has been noted as 5-chloro > 2-chloro > 4-chloro, though the chloromethyl group remains the most reactive site for SN2 displacement sciepub.com.

| Nucleophile | Product Structure | Product Name | Typical Conditions |

|---|---|---|---|

| Thiophenol (PhSH) | 4-((Phenylthio)methyl)-1,3-thiazole | Base (e.g., NaOEt), Solvent (e.g., Methanol), Reflux asianpubs.org | |

| Sodium Methoxide (NaOMe) | 4-(Methoxymethyl)-1,3-thiazole | Methanol, Heat sciepub.com | |

| Potassium Thioacetate (KSAc) | S-((1,3-Thiazol-4-yl)methyl) ethanethioate | Solvent (e.g., DMF, Acetone) |

Mechanistic Insights into SN2 Reactions

The nucleophilic substitution reactions at the chloromethyl group of this compound proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.

A key feature of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. This trajectory is necessary to allow for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond. This backside attack leads to an inversion of stereochemistry at the carbon center if it is a chiral center. While the carbon of the chloromethyl group in the parent compound is not chiral, this inversion is a critical consideration for substituted analogues. The transition state of the reaction involves a trigonal bipyramidal geometry where the carbon atom is transiently bonded to both the incoming nucleophile and the departing leaving group.

Oxidation Reactions

The thiazole ring and its substituents can undergo oxidation under various conditions, leading to a range of products. These transformations can target the sulfur atom of the heterocycle or other attached functional groups.

Oxidation of the Thiazole Sulfur Atom

The sulfur atom in the thiazole ring, being in a lower oxidation state, is susceptible to oxidation. Treatment of thiazole derivatives with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method to achieve this transformation. This versatile reagent can oxidize S-heterocycles, and in the case of thiazoles, can lead to the formation of the corresponding sulfone mdpi.com. The oxidation of the sulfur atom significantly alters the electronic properties of the thiazole ring, making it more electron-deficient. In some cases, oxidation of related S-heterocycles with m-CPBA can lead to more complex transformations, including oxidative ring contraction researchgate.net. The oxidation of thiazolines, the partially saturated analogues of thiazoles, with reagents like Oxone® or m-CPBA can result in ring-opening, while other conditions can yield stable thiazoline 1,1-dioxides (sulfones) researchgate.netrsc.org.

Oxidation of Other Substituents

Besides the sulfur atom, other parts of the this compound molecule can be oxidized. The chloromethyl group itself can potentially be oxidized to an aldehyde or carboxylic acid functionality using strong oxidizing agents, although this may compete with oxidation at the sulfur atom. More commonly, oxidative transformations are used to aromatize thiazoline precursors into thiazoles. Reagents such as manganese dioxide (MnO₂) and potassium permanganate (KMnO₄) have been effectively used for the dehydrogenation of thiazolines to form the corresponding thiazoles nih.govresearchgate.net. For instance, various 2- and 4-substituted thiazolines are converted to thiazoles in good to excellent yields upon refluxing with MnO₂ nih.gov. The oxidation of alkyl side chains on heterocyclic rings to carbonyl or carboxyl groups by reagents like potassium permanganate is also a known transformation in organic chemistry researchgate.net.

Reduction Reactions

Reduction reactions involving this compound can be directed at either the thiazole ring itself or the exocyclic chloromethyl group. The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.

The 1,3-thiazole ring is a relatively stable aromatic system and is generally resistant to reduction under standard catalytic hydrogenation conditions, such as using platinum or palladium catalysts. This stability allows for selective reduction of other functional groups within the molecule without affecting the core heterocycle. However, more aggressive reducing agents can lead to the cleavage of the thiazole ring. For instance, treatment with Raney Nickel, a strong desulfurizing agent, can cause reductive cleavage of the carbon-sulfur bonds, leading to the degradation of the ring system.

The primary functional group susceptible to reduction in this compound, aside from the ring, is the chloromethyl substituent. This group can undergo several reductive transformations. evitachem.com Catalytic hydrogenolysis, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen, can be used to reduce the C-Cl bond, converting the chloromethyl group into a methyl group, yielding 4-methyl-1,3-thiazole.

Alternatively, the chloro substituent can be displaced by a hydride source. Reagents like lithium aluminium hydride (LiAlH₄) are capable of reducing alkyl halides to the corresponding alkanes. However, given the high reactivity of such hydrides, careful control of reaction conditions would be necessary to avoid potential interactions with the thiazole ring.

A summary of potential reduction transformations for the chloromethyl group is presented in the table below.

| Reagent/Condition | Product | Transformation |

| H₂, Pd/C | 4-Methyl-1,3-thiazole | Hydrogenolysis of C-Cl bond |

| LiAlH₄ | 4-Methyl-1,3-thiazole | Reductive displacement of chloride |

| NaBH₄ | No reaction | Typically unreactive with alkyl halides |

This table represents expected reactivities based on standard organic chemistry principles.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the chloromethyl group on this compound can potentially participate in certain C(sp³)-C(sp²) coupling reactions, it is more common to first modify the thiazole ring to introduce a suitable handle, such as a halogen atom (Br or I), for these transformations.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for creating C-C bonds. nih.gov To apply this reaction to the thiazole scaffold, a halogenated derivative, such as 2-bromo-4-(chloromethyl)-1,3-thiazole or 5-bromo-4-(chloromethyl)-1,3-thiazole, is typically used. These precursors can then be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. A notable study describes an efficient Suzuki-Miyaura coupling of 5-substituted thiazoles under microwave irradiation in an aqueous medium, highlighting the move towards greener chemistry protocols. rsc.org

Other important palladium-catalyzed reactions can also be employed for the functionalization of thiazole derivatives.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A halogenated this compound could be coupled with various alkynes to introduce alkynyl substituents onto the thiazole ring. nih.govresearchgate.netorganic-chemistry.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.org This provides a method for introducing vinyl groups onto the thiazole core. organic-chemistry.org

The table below summarizes typical conditions for these cross-coupling reactions on heterocyclic systems.

| Reaction Name | Electrophile | Nucleophile | Catalyst System | Base | Typical Product |

| Suzuki-Miyaura | Halo-thiazole | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Aryl/Vinyl-thiazole |

| Sonogashira | Halo-thiazole | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | Alkynyl-thiazole |

| Heck | Halo-thiazole | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Alkenyl-thiazole |

Condensation Reactions and Fused Heterocycle Formation

The chloromethyl group of this compound is an excellent electrophile for nucleophilic substitution and subsequent condensation-cyclization reactions. This reactivity makes it a cornerstone in the synthesis of a wide array of fused heterocyclic systems, where the thiazole ring becomes annulated with another ring. In these reactions, this compound provides a three-atom fragment (C4-S-C5) that is incorporated into the new bicyclic or tricyclic structure.

A common strategy involves reacting this compound with a compound containing two nucleophilic centers. This leads to an initial substitution of the chloride, followed by an intramolecular cyclization to form the fused ring system. Some prominent examples include:

Imidazo[2,1-b]thiazoles: These are formed by the reaction of 2-aminothiazoles with α-haloketones. Analogously, reacting a suitable amino-substituted precursor with this compound can lead to this important fused system, which is found in compounds with a range of biological activities. mdpi.comresearchgate.netnih.gov

Thiazolo[3,2-a]pyrimidines: This bicyclic system can be synthesized via the reaction of this compound with pyrimidine-2-thiones or related binucleophiles. researchgate.netnih.govnih.gov The reaction involves the S-alkylation of the thione followed by intramolecular cyclization.

Thiazolo[3,2-b] evitachem.comresearchgate.nettriazoles: These are prepared by reacting this compound with 3-mercapto-1,2,4-triazoles. researchgate.net The reaction proceeds via initial S-alkylation of the mercapto group, followed by cyclization onto one of the triazole nitrogen atoms.

The following table showcases the diversity of fused heterocycles that can be synthesized using this compound or its derivatives as a key building block.

| Binucleophile Reactant | Fused Heterocyclic System | General Reaction |

| 2-Aminobenzimidazole | Benzimidazo[2,1-b]thiazole | S-Alkylation followed by N-cyclization |

| Pyrimidine-2-thione | Thiazolo[3,2-a]pyrimidine | S-Alkylation followed by N-cyclization |

| 3-Mercapto-1,2,4-triazole | Thiazolo[3,2-b] evitachem.comresearchgate.nettriazole | S-Alkylation followed by N-cyclization |

| 2-Aminopyridine | Imidazo[1,2-a]pyridine-thiazole hybrid | N-Alkylation followed by cyclization |

These reactions underscore the utility of this compound as a versatile precursor for constructing complex molecular architectures of interest in medicinal chemistry and materials science.

Hantzsch-Type Condensations

The Hantzsch thiazole synthesis is a classic and widely utilized method for forming the thiazole ring, typically involving the condensation of an α-halocarbonyl compound with a thioamide. beilstein-journals.org While this compound is often a product of such syntheses (e.g., from the reaction of 1,3-dichloroacetone and thioformamide), its inherent structure—possessing a reactive α-chloro substituent attached to a carbon adjacent to the ring—allows it to serve as a reactant in subsequent Hantzsch-type reactions or alkylations.

The chloromethyl group acts as an electrophile, analogous to an α-haloketone, reacting with nucleophilic thioamide-containing species. The reaction pathway can be influenced by several factors, including the solvent and the basicity of the reaction medium. For instance, in reactions between α-bromoamides and thioamides, the use of a polar aprotic solvent like dimethylformamide (DMF) can favor different pathways. The presence of a base is also a critical factor; weakly basic conditions may favor thiazole formation, whereas stronger bases can lead to other products. beilstein-journals.org

In these condensations, the sulfur atom of the thioamide attacks the carbon of the chloromethyl group in a nucleophilic substitution, displacing the chloride ion. This is followed by an intramolecular cyclization and dehydration sequence to form a new, often more complex, thiazole-containing structure. This reactivity makes this compound a valuable building block for synthesizing molecules with multiple thiazole rings or other heterocyclic systems.

Table 1: Factors Influencing Hantzsch-Type Reactions

| Factor | Influence on Reaction Pathway | Rationale |

| Solvent | Can determine the preference for thiazole formation versus other coupling products. Polar aprotic solvents like DMF are common. beilstein-journals.org | The solvent's polarity can stabilize intermediates and influence the pKa of reactants, guiding the reaction mechanism. |

| Base | The strength of the base can dictate the reaction outcome. Weak bases often favor thiazole synthesis. beilstein-journals.org | Base strength affects which protons are abstracted, influencing the formation of the necessary intermediates for cyclization. |

| Substituents | The nature of the substituents on the thioamide reactant affects its nucleophilicity and the stability of the final product. | Electron-donating groups on the thioamide can enhance its reactivity towards the chloromethyl group. |

Formation of Imidazothiazoles and Other Polycyclic Systems

The reactive chloromethyl group of this compound makes it a key precursor for the synthesis of fused heterocyclic systems, most notably imidazo[2,1-b]thiazoles. mdpi.comsciforum.net Imidazo[2,1-b]thiazoles are bicyclic structures formed by the fusion of an imidazole ring and a thiazole ring. researchgate.netresearchgate.net

The most common synthetic route to this scaffold involves the reaction of a 2-aminothiazole derivative with an α-halocarbonyl compound. In this context, this compound functions as the α-halocarbonyl equivalent. The synthesis proceeds via a two-step sequence:

N-Alkylation: The exocyclic amino group of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on this compound. This results in the formation of an N-(thiazol-4-ylmethyl)-2-aminothiazole intermediate.

Intramolecular Cyclization: The endocyclic nitrogen atom (N3) of the 2-aminothiazole ring then performs a nucleophilic attack on the C5 carbon of its own ring, followed by dehydration, to form the fused imidazole ring. This cyclization creates the rigid, bicyclic imidazo[2,1-b]thiazole core.

This synthetic strategy has been employed to create a wide variety of substituted imidazo[2,1-b]thiazole-benzimidazole conjugates which have been evaluated for biological activity. nih.gov

Beyond imidazothiazoles, the electrophilic nature of the chloromethyl group allows for its use in constructing other polycyclic systems. For example, it can react with various dinucleophiles to form other fused heterocycles. Another related class of polycyclic compounds is the thiazolo[5,4-d]thiazoles, which are formed by two fused thiazole rings. mdpi.com While their synthesis typically follows a different pathway (e.g., condensation of dithiooxamide with aldehydes), the principle of using reactive thiazole precursors to build larger, conjugated systems is a common theme in heterocyclic chemistry. mdpi.com

Table 2: Synthesis of Imidazo[2,1-b]thiazoles

| Reactant 1 | Reactant 2 | Key Step | Resulting Scaffold |

| 2-Aminothiazole derivative | This compound | N-alkylation of the amino group by the chloromethyl group. | N-(Thiazol-4-ylmethyl)-2-aminothiazole intermediate |

| N-(Thiazol-4-ylmethyl)-2-aminothiazole | (Intramolecular) | Nucleophilic attack by the ring nitrogen followed by cyclization and dehydration. | Imidazo[2,1-b]thiazole |

Stability and Degradation Pathways

The stability of this compound is influenced by its susceptibility to nucleophilic attack at the chloromethyl group and the inherent chemical properties of the thiazole ring. The compound is sensitive to hydrolysis, particularly under basic conditions, and can undergo degradation when exposed to certain forms of energy, such as ultraviolet radiation.

Hydrolysis Under Basic Conditions

The chloromethyl group of this compound is a primary alkyl chloride, which is susceptible to nucleophilic substitution reactions. Under basic conditions, the hydroxide ion (OH⁻) acts as a nucleophile and can displace the chloride ion. This reaction is a classic example of an Sₙ2 nucleophilic substitution. chemguide.co.uk

The reaction proceeds as follows: C₄H₄ClNS + OH⁻ → C₄H₅NOS + Cl⁻

In this process, the hydroxide ion attacks the carbon atom of the chloromethyl group, leading to the formation of a transition state where both the hydroxide and chloride are partially bonded to the carbon. The chloride ion, being a good leaving group, is subsequently expelled, resulting in the formation of 4-(hydroxymethyl)-1,3-thiazole and a chloride ion. chemguide.co.uk

Photochemical Degradation Pathways

The photochemical stability of thiazole derivatives can vary significantly depending on their substitution pattern and the environment. The thiazole ring itself is an aromatic system, which confers a degree of stability. However, like many heterocyclic compounds, it can undergo degradation upon exposure to ultraviolet (UV) radiation.

Studies on related compounds, such as benzothiazoles, have shown that direct phototransformation via UV irradiation (e.g., at 254 nm) is generally an inefficient process, characterized by low quantum yields. nih.gov This indicates that the thiazole moiety is relatively resistant to direct photolysis.

However, the degradation can be significantly accelerated in the presence of photochemically generated reactive species, such as hydroxyl radicals (•OH). This occurs in advanced oxidation processes (AOPs), such as the UV/H₂O₂ system. nih.gov In such systems, the hydroxyl radical, a powerful and non-selective oxidizing agent, can attack the thiazole ring, initiating a cascade of reactions that lead to ring-opening and mineralization.

While specific studies on the photochemical degradation of this compound are limited, it is plausible that its degradation would follow similar pathways:

Direct Photolysis: Low-efficiency degradation through direct absorption of UV photons.

Indirect Photolysis (Sensitized): Degradation initiated by other excited species in the medium.

Oxidative Degradation: Attack by hydroxyl radicals or other reactive oxygen species, leading to the breakdown of the thiazole ring.

It is also possible for the carbon-chlorine bond in the chloromethyl group to undergo homolytic cleavage under UV irradiation to form a radical intermediate, which could then participate in a variety of secondary reactions.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei.

For the closely related 2-amino-4-(chloromethyl)thiazole hydrochloride , the ¹H NMR spectrum recorded in methanol-d4 shows a singlet for the chloromethyl protons (-CH₂Cl) at approximately 4.52 ppm. The proton at the 5-position of the thiazole (B1198619) ring (H-5) appears as a singlet at 6.89 ppm nih.gov.

In another derivative, 2-methylsulphonylamino-4-chloromethyl thiazole , the ¹H NMR spectrum in DMSO-d6 reveals the chloromethyl protons (-CH₂Cl) as a singlet at 4.61 ppm and the thiazole H-5 proton as a singlet at 6.91 ppm. The spectrum also shows signals corresponding to the methylsulphonylamino group chemexper.com.

Interactive Data Table: ¹H NMR Chemical Shifts (δ) for 4-(Chloromethyl)thiazole Derivatives

| Compound | Solvent | -CH₂Cl (ppm) | Thiazole H-5 (ppm) | Other Signals (ppm) | Reference |

| 2-amino-4-(chloromethyl)thiazole hydrochloride | methanol-d4 | 4.52 (s) | 6.89 (s) | - | nih.gov |

| 2-methylsulphonylamino-4-chloromethyl thiazole | DMSO-d6 | 4.61 (s) | 6.91 (s) | 3.87 (s, 3H, -SO₂CH₃), 12.50 (s, 1H, -NH) | chemexper.com |

Note: s = singlet

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For 2-amino-4-(chloromethyl)thiazole hydrochloride , the ¹³C NMR spectrum in methanol-d4 shows the chloromethyl carbon (-CH₂Cl) at 37.41 ppm. The C-5 carbon of the thiazole ring appears at 108.42 ppm, the C-4 carbon at 137.29 ppm, and the C-2 carbon at 172.67 ppm nih.gov.

In the case of 2-methylsulphonylamino-4-chloromethyl thiazole , the ¹³C NMR spectrum in DMSO-d6 shows the chloromethyl carbon at 43.07 ppm, the C-5 carbon at 107.93 ppm, the C-4 carbon at 124.81 ppm, and the C-2 carbon at 168.05 ppm.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for 4-(Chloromethyl)thiazole Derivatives

| Compound | Solvent | -CH₂Cl (ppm) | C-4 (ppm) | C-5 (ppm) | C-2 (ppm) | Other Signals (ppm) | Reference |

| 2-amino-4-(chloromethyl)thiazole hydrochloride | methanol-d4 | 37.41 | 137.29 | 108.42 | 172.67 | - | nih.gov |

| 2-methylsulphonylamino-4-chloromethyl thiazole | DMSO-d6 | 43.07 | 124.81 | 107.93 | 168.05 | 56.24 (-SO₂CH₃) |

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, aiding in the unambiguous assignment of signals and confirmation of the molecular structure. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two or three bonds. While no specific 2D NMR studies for 4-(chloromethyl)-1,3-thiazole were found, these techniques are routinely applied to confirm the connectivity of the chloromethyl group to the C-4 position of the thiazole ring in its derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-methylsulphonylamino-4-chloromethyl thiazole , the IR spectrum displays characteristic absorption bands. These include peaks at 3256 cm⁻¹ for the N-H stretch, 1717 cm⁻¹ for the C=N stretch of the thiazole ring, 1606 cm⁻¹ for the C=C bond, and strong absorptions at 1293 cm⁻¹ and 1119 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulphonyl group, respectively chemexper.com. The C-Cl stretching vibration is typically observed in the range of 800-600 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands (cm⁻¹) for a 4-(Chloromethyl)thiazole Derivative

| Functional Group | Vibration Type | Compound | Wavenumber (cm⁻¹) | Reference |

| N-H (secondary amine) | Stretch | 2-methylsulphonylamino-4-chloromethyl thiazole | 3256 | chemexper.com |

| C=N (thiazole ring) | Stretch | 2-methylsulphonylamino-4-chloromethyl thiazole | 1717 | chemexper.com |

| C=C (thiazole ring) | Stretch | 2-methylsulphonylamino-4-chloromethyl thiazole | 1606 | chemexper.com |

| N-H (secondary amine) | Bend | 2-methylsulphonylamino-4-chloromethyl thiazole | 1552 | chemexper.com |

| S=O (sulphonyl) | Asymmetric Stretch | 2-methylsulphonylamino-4-chloromethyl thiazole | 1293 | chemexper.com |

| S=O (sulphonyl) | Symmetric Stretch | 2-methylsulphonylamino-4-chloromethyl thiazole | 1119 | chemexper.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

For This compound hydrochloride , predicted mass spectrometry data indicates a monoisotopic mass of 132.9753 Da for the free base. The predicted m/z value for the protonated molecule [M+H]⁺ is 133.98258.

Experimental mass spectral data for 2-methylsulphonylamino-4-chloromethyl thiazole shows a molecular ion peak (M⁺) at m/z 226.96, which corresponds to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at M+2 (m/z 228.96) is also observed with an intensity of about 30% of the M⁺ peak, which is characteristic of compounds containing one chlorine atom chemexper.com.

Interactive Data Table: Mass Spectrometry Data for 4-(Chloromethyl)thiazole and a Derivative

| Compound | Ionization Mode | Ion | m/z (Observed/Predicted) | Note | Reference |

| This compound | Predicted | [M+H]⁺ | 133.98258 | Data for the free base | |

| 2-methylsulphonylamino-4-chloromethyl thiazole | ESI+ | M⁺ | 226.96 | Experimental data | chemexper.com |

| 2-methylsulphonylamino-4-chloromethyl thiazole | ESI+ | M+2 | 228.96 | Isotopic peak due to ³⁷Cl | chemexper.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. While the crystal structure of this compound itself has not been reported, a study on the related compound bis(2-amino-4-chloromethylthiazolium) tetrachlorocuprate has been described, confirming the connectivity and geometry of the 2-amino-4-(chloromethyl)thiazole cation within the crystal structure nih.gov. Such studies are crucial for understanding intermolecular interactions and the solid-state properties of these compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a chemical compound. For this compound, this method provides quantitative verification of its empirical formula, C₄H₄ClNS, by measuring the mass percentages of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and sulfur (S). The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula and the atomic weights of its constituent elements.

The theoretical composition is calculated as follows:

Molecular Formula: C₄H₄ClNS

Molar Mass: 133.60 g/mol

Carbon (C): (4 × 12.01) / 133.60 × 100% = 35.93%

Hydrogen (H): (4 × 1.01) / 133.60 × 100% = 3.02%

Chlorine (Cl): (1 × 35.45) / 133.60 × 100% = 26.53%

Nitrogen (N): (1 × 14.01) / 133.60 × 100% = 10.48%

Sulfur (S): (1 × 32.07) / 133.60 × 100% = 23.04%

| Element | Theoretical (%) for C₄H₄ClNS | Experimental (%) |

|---|---|---|

| Carbon (C) | 35.93 | 26.23 |

| Hydrogen (H) | 3.02 | 3.09 |

| Nitrogen (N) | 10.48 | 12.31 |

| Sulfur (S) | 23.04 | 28.25 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. For this compound and its derivatives, various chromatographic techniques are employed to assess purity, monitor reaction progress, and quantify impurities.

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of reactions involving this compound derivatives. For instance, in the synthesis of thiazole derivatives, TLC is used to observe the consumption of reactants and the formation of products. A common solvent system employed for such analyses is a mixture of petroleum ether and ethyl acetate (e.g., in a 7:3 ratio), which serves as the mobile phase asianpubs.org.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative purity assessment of this compound. Commercial suppliers of this compound hydrochloride often use HPLC to certify the purity of their material, with standards frequently exceeding 98.0%.

Ultra-Performance Liquid Chromatography (UPLC) , often coupled with mass spectrometry (MS), offers higher resolution, sensitivity, and speed compared to traditional HPLC. A UPLC-ESI-MS/MS method has been developed for the trace-level quantification of a related impurity, 2-isopropyl-4-(chloromethyl)thiazole, in the antiretroviral drug Ritonavir (B1064). This highly sensitive technique demonstrates the capability of modern chromatography to detect and quantify structurally similar compounds even at parts-per-million (ppm) levels. The specific conditions for such an analysis involved a specialized column and a gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol.

The table below summarizes various chromatographic methods and their applications relevant to the analysis of this compound and its analogs.

| Method | Application | Stationary Phase (Column) | Mobile Phase / Solvent System | Reference Compound |

|---|---|---|---|---|

| TLC | Reaction Monitoring | Silica Gel | Petroleum ether / Ethyl acetate (7:3) | 2-(methylsulphonyl amino)-4-(arylthio)methyl thiazole asianpubs.org |

| HPLC | Purity Assessment | Not Specified | Not Specified | This compound hydrochloride |

| UPLC-ESI-MS/MS | Impurity Quantification | AQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) | Gradient of 0.1% Formic acid in Water and Methanol | 2-isopropyl-4-(chloromethyl)thiazole |

Biological Activity and Medicinal Chemistry Applications

Antimicrobial Activity

The 1,3-thiazole ring is a core component of many compounds exhibiting potent antimicrobial properties. Derivatives synthesized using the 4-(chloromethyl)-1,3-thiazole moiety as a structural precursor have been evaluated for their efficacy against a wide spectrum of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive Bacteria

Thiazole-containing compounds have shown significant inhibitory effects against various Gram-positive pathogens. Notably, research has focused on their activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital and community-acquired infections.

Synthetic thiazole (B1198619) compounds have been identified that can inhibit MRSA growth at concentrations as low as 1.3 μg/mL. nih.govplos.org In studies evaluating a series of thiazole analogues, the lead compounds demonstrated potent activity not only against standard MRSA strains but also against clinical isolates from infected wounds. plos.org For example, one lead thiazole compound exhibited a Minimum Inhibitory Concentration (MIC) of 1.3 μg/mL against six different drug-resistant staphylococcal strains. plos.org Further research into related heterocyclic systems like 1,3,4-thiadiazoles also revealed high potency towards Gram-positive bacteria such as Staphylococcus aureus (SA) and Bacillus subtilis (BS). mdpi.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives Against Gram-Positive Bacteria

| Compound Class | Bacterium | MIC (μg/mL) | Reference |

|---|---|---|---|

| Lead Thiazole Analog 1 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.3 | plos.org |

| Thiazole Analog 2 (Biphenyl) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2.8 - 5.6 | plos.org |

| Thiazole Analog 3 (Butyne) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2.8 - 5.6 | plos.org |

Antibacterial Efficacy Against Gram-Negative Bacteria

The development of agents effective against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, is a critical challenge due to their resilient outer membrane. Certain thiazole derivatives have demonstrated promising activity in this area.

For instance, a series of newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives were evaluated for their activity against E. coli. One compound, possessing a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety, exhibited an MIC in the range of 125–150 μg/mL. nih.gov In another study, heteroaryl thiazole derivatives showed notable activity against E. coli and Salmonella Typhimurium. jchemrev.comnih.gov Specifically, one compound achieved an MIC/MBC (Minimum Bactericidal Concentration) of 0.17/0.23 mg/mL against E. coli. nih.gov Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives have displayed high potency against P. aeruginosa. mdpi.com

Table 2: Antibacterial Activity of Selected Thiazole Derivatives Against Gram-Negative Bacteria

| Compound Class | Bacterium | MIC (mg/mL) | Reference |

|---|---|---|---|

| Heteroaryl Thiazole Derivative 3 | Escherichia coli | 0.23 - 0.70 | nih.gov |

| Heteroaryl Thiazole Derivative 4 | Escherichia coli | 0.17 | nih.gov |

Antifungal Properties and Activity Spectrum

Fungal infections, particularly those caused by Candida species, pose a significant threat to immunocompromised individuals. The thiazole scaffold has been integral to the development of novel antifungal agents.

A series of nine newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system showed very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov This level of activity was reported to be similar or even superior to the conventional antifungal drug nystatin. nih.gov The mechanism of action for these compounds may involve disruption of the fungal cell wall or cell membrane. nih.govnih.gov Other studies have also reported the efficacy of 1,3-thiazole derivatives against fungal pathogens like Aspergillus niger, with some compounds showing MIC values between 125 and 150 μg/mL. nih.gov

Structure-Activity Relationships in Antimicrobial Thiazole Derivatives

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies help elucidate these dependencies to guide the design of more potent compounds.

For example, in one study of heteroaryl thiazole derivatives, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring was found to be beneficial for antibacterial activity. nih.gov In another series, the structural modification from a 1,3-thiazole to a benzannelated 1,3-thiazole (benzo[d]thiazole) derivative positively influenced antimicrobial activity. nih.gov For antifungal 1,3,4-thiadiazoles, it was noted that substituting the phenyl group at position 3 with electron-donating groups resulted in high potency, whereas the introduction of electron-withdrawing groups like chloro or nitro groups led to a decrease or loss of antifungal activity. mdpi.com

Anticancer and Antiproliferative Activity

The thiazole nucleus is a prominent feature in a variety of compounds designed to target cancer cells. By using this compound as a synthetic starting point, researchers can generate derivatives that exhibit cytotoxic effects against numerous human cancer cell lines.

Cytotoxic Effects on Human Cancer Cell Lines

Thiazole derivatives have demonstrated broad antiproliferative activity. Their efficacy has been tested against a panel of cancer cell lines, including those from breast, liver, lung, and colon cancers.

In one study, a series of newly synthesized 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones were evaluated for their in vitro cytotoxicity. mdpi.com The most active compound in this series exhibited potent activity against the MCF-7 breast cancer cell line (IC₅₀ = 2.57 ± 0.16 µM) and the HepG2 liver cancer cell line (IC₅₀ = 7.26 ± 0.44 µM), with its efficacy against MCF-7 surpassing that of the standard drug staurosporine (B1682477) (IC₅₀ = 6.77 ± 0.41 µM). mdpi.com Another study on 1,3,4-thiadiazole derivatives reported compounds with significant activity against both MCF-7 and MDA-MB-231 breast cancer cells, with the most potent derivative showing IC₅₀ values of 49.6 µM and 53.4 µM, respectively. nih.gov Furthermore, ciprofloxacin-based 1,3,4-thiadiazoles have shown notable potency against the A549 lung cancer cell line, with IC₅₀ values as low as 2.79 µM. nih.gov

Table 3: Cytotoxic Activity (IC₅₀) of Selected Thiazole Derivatives on Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Substituted Thiazole-4[5H]-one (4c) | MCF-7 | Breast | 2.57 | mdpi.com |

| Substituted Thiazole-4[5H]-one (4c) | HepG2 | Liver | 7.26 | mdpi.com |

| 1,3,4-Thiadiazole Derivative | MCF-7 | Breast | 49.6 | nih.gov |

| 1,3,4-Thiadiazole Derivative | MDA-MB-231 | Breast | 53.4 | nih.gov |

| Ciprofloxacin-based 1,3,4-Thiadiazole (1l) | A549 | Lung | 2.79 | nih.gov |

| Pyridine-Thiadiazole Hybrid | HCT-116 | Colon | 2.03 - 37.56 | nih.gov |

Mechanisms of Antiproliferative Action (e.g., Tubulin Polymerization Inhibition)

A significant mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell structure, transport, and, most importantly, the formation of the mitotic spindle during cell division. nih.gov Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making tubulin an attractive target for cancer therapy. researchgate.net

Several studies have highlighted the potential of thiazole-based compounds as potent tubulin polymerization inhibitors. A novel series of 2,4-disubstituted thiazole derivatives was developed, with some compounds demonstrating remarkable inhibition of tubulin polymerization. nih.gov For instance, certain derivatives exhibited IC₅₀ values for tubulin polymerization inhibition that were superior to the reference drug combretastatin (B1194345) A-4 (CA-4). nih.gov Specifically, compounds designated as 5c , 7c , and 9a showed potent inhibitory activity with IC₅₀ values of 2.95 ± 0.18 µM, 2.00 ± 0.12 µM, and 2.38 ± 0.14 µM, respectively, compared to CA-4's IC₅₀ of 2.96 ± 0.18 µM. nih.gov Another study on thiazole-based chalcones identified compound 2e as a significant inhibitor of tubulin polymerization, with an IC₅₀ of 7.78 μM. mdpi.com

Molecular docking studies have provided insights into the binding interactions between these thiazole derivatives and the tubulin active site, often targeting the colchicine (B1669291) binding site at the interface between α- and β-tubulin. researchgate.netnih.gov The structural design often incorporates a trimethoxyphenyl (TMP) group, known to establish hydrophobic interactions with key amino acid residues like Leu, Ala, and Cys within the β-tubulin interface. researchgate.net The thiazole ring itself can act as a linker or a key interacting moiety, helping to maintain the necessary conformation for effective binding. mdpi.com

Inhibition of Tubulin Polymerization by Thiazole Derivatives

| Compound | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 7c | 2.00 ± 0.12 | Combretastatin A-4 (CA-4) | 2.96 ± 0.18 | nih.gov |

| Compound 9a | 2.38 ± 0.14 | Combretastatin A-4 (CA-4) | 2.96 ± 0.18 | nih.gov |

| Compound 5c | 2.95 ± 0.18 | Combretastatin A-4 (CA-4) | 2.96 ± 0.18 | nih.gov |

| Compound 2e | 7.78 | Combretastatin A-4 (CA-4) | 4.93 | mdpi.com |

Design Principles for Enhancing Anticancer Potency in Thiazole Scaffolds

The structural versatility of the thiazole scaffold allows for extensive modification to optimize anticancer activity. researchgate.net Several design principles have emerged from structure-activity relationship (SAR) studies aimed at enhancing potency.

Substitution Patterns: The position and nature of substituents on the thiazole ring and associated phenyl rings are critical. For thiazole-based chalcones, introducing electron-withdrawing groups like chloro (Cl) or nitro (NO₂) at the meta-position of the phenyl ring generally enhances antitumor activity. mdpi.com Conversely, electron-donating groups such as methoxy (B1213986) (OCH₃) or dimethylamino (N(CH₃)₂) tend to decrease anticancer potency. mdpi.commdpi.com

Lipophilicity and Membrane Transport: The lipophilic character of di-substituted thiazoles can facilitate their transport across biological membranes, which is an important factor for reaching intracellular targets. acs.org

Target-Specific Moieties: Incorporating moieties known to interact with specific anticancer targets is a common strategy. For instance, designing hybrids that combine the thiazole core with coumarin (B35378) has been explored to target cyclin-dependent kinase 2 (CDK2). rsc.org Similarly, thiazole derivatives have been designed as dual inhibitors of PI3K and mTOR, crucial signaling proteins in cancer cell growth and survival. nih.gov

Scaffold Rigidity and Conformation: Modifying linkers and spacers between key pharmacophores can improve binding affinity. Replacing flexible linkers with more rigid heterocyclic systems, such as a triazolothiadiazine moiety, has been investigated to create potent tubulin inhibitors. mdpi.com

Bioisosteric Replacement: The thiazole ring can be used as a bioisostere for other chemical groups to improve pharmacokinetic properties or maintain a specific conformation required for biological activity. mdpi.com

The overarching goal is to modify the thiazole scaffold to improve interactions with diverse biological targets, enhance pharmacokinetic properties, and increase target specificity, thereby paving the way for more effective and potentially less toxic anticancer agents. researchgate.netacs.org

Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.net Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Research has shown that various thiazole-containing compounds can act as potent COX inhibitors.

For example, two thiazole derivatives, CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) and CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol), were found to significantly block prostaglandin (B15479496) production in cellular models of inflammation. benthamscience.com Further studies revealed that while compound 6a (identical to CX-32) was a non-selective COX-1/COX-2 inhibitor, compound 6b (identical to CX-35) acted as a selective COX-2 inhibitor. nih.gov This selectivity for COX-2 is a desirable trait in anti-inflammatory drug design, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Other studies have synthesized novel thiadiazole-linked pyrazole (B372694) benzene (B151609) sulphonamides that exhibit potent anti-inflammatory activity through selective COX-2 inhibition. researchgate.netorientjchem.org

COX Inhibition by Thiazole Derivatives

| Compound | Target | Activity | Source |

|---|---|---|---|

| CX-32 (6a) | COX-1/COX-2 | Non-selective inhibitor | benthamscience.comnih.gov |

| CX-35 (6b) | COX-2 | Selective inhibitor | benthamscience.comnih.gov |

| Compound 6b (Thiadiazole-pyrazole) | COX-2 | Selective inhibitor (Selectivity Index: 67.81) | researchgate.netorientjchem.org |

| Compound 6m (Thiadiazole-pyrazole) | COX-2 | Selective inhibitor (Selectivity Index: 66.38) | researchgate.netorientjchem.org |

Inhibition of Lipoxygenase (LOX) Enzymes

The lipoxygenase (LOX) enzymes, particularly 5-lipoxygenase (5-LOX), catalyze the production of leukotrienes from arachidonic acid. nih.govresearchgate.net Leukotrienes are potent inflammatory mediators involved in conditions like asthma and rheumatoid arthritis. nih.gov Several thiazole derivatives have been identified as effective LOX inhibitors.

A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated for their ability to inhibit 5-LOX directly. nih.gov Among these, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine proved to be a particularly potent 5-LOX inhibitor, demonstrating strong anti-inflammatory activity. nih.govnih.gov This highlights the potential of the thiazole scaffold in developing drugs that target the leukotriene pathway to control inflammation. researchgate.net

Modulation of Inflammatory Mediators

Beyond direct enzyme inhibition, certain compounds can modulate the broader network of inflammation-related lipid mediators. researchgate.netdovepress.com For instance, studies on the natural product Celastrol have shown it can suppress the formation of pro-inflammatory COX- and 5-LOX-derived lipid mediators, especially prostaglandin E₂ (PGE₂), in inflammatory macrophages. dovepress.com This is achieved by decreasing the expression of key enzymes like COX-2 and microsomal PGE₂ synthase-1 (mPGES-1). researchgate.netdovepress.com

Similarly, some 1,3-thiazole derivatives have been shown to possess both cholinesterase inhibitory and anti-inflammatory activities. academie-sciences.fr Their anti-inflammatory effect was confirmed by their ability to inhibit the production of the inflammatory cytokine TNF-α in peripheral blood mononuclear cells (PBMCs), demonstrating that thiazoles can modulate inflammatory pathways beyond eicosanoid production. academie-sciences.fr

Other Biological Activities

The chemical versatility of the this compound scaffold has led to the discovery of derivatives with a range of other important biological activities.

Immunomodulatory Activity: The thiazole derivative Tiprotimod ([2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole]acetic acid) has been identified as a potent immunopotentiator. nih.govnih.gov It stimulates macrophage activity and enhances both humoral and cell-mediated immune responses in animal models. nih.gov

Antibacterial and Antifungal Activity: The thiazole ring is a core component of penicillin, the first effective antibiotic. mdpi.com Many synthetic thiazole derivatives exhibit broad-spectrum antimicrobial activity. mdpi.comresearchgate.net For example, isothiazolinones, a related class of heterocycles, are used as biocides due to their ability to kill bacteria, yeast, and fungi. wikipedia.org

Cholinesterase Inhibition: Driven by the structure of Acotiamide, a thiazole derivative used to treat functional dyspepsia, researchers have explored other 1,3-thiazole compounds as cholinesterase inhibitors. academie-sciences.fr

Antiparasitic Activity: The thiazole-bearing drug Nitazoxanide is a known antiparasitic agent. globalresearchonline.net

This diverse range of biological activities underscores the importance of the thiazole nucleus as a privileged scaffold in drug discovery and development. globalresearchonline.net

Trypanocidal Properties

Derivatives of the 1,3-thiazole scaffold have shown significant activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. oatext.comnih.gov Research has focused on developing new therapeutic agents that are effective against various forms of the parasite, including epimastigotes, trypomastigotes, and intracellular amastigotes. oatext.com

Studies on related 4-thiazolidinone (B1220212) and 1,3-thiazole compounds, planned through bioisosteric replacement of thiosemicarbazones, have demonstrated potent trypanocidal effects. oatext.com In one study, a series of 4-thiazolidinone derivatives were tested, and compound 2h emerged as particularly potent, showing a higher activity against the amastigote form of T. cruzi than the standard drug Benznidazole. oatext.com The structure-activity relationship in this series indicated that substitutions on the thiazolidinone ring, such as methyl groups, were crucial for enhancing activity. oatext.com A separate investigation into a series of 16 novel 1,3-thiazole derivatives found that all tested compounds were more potent than Benznidazole against epimastigotes. nih.gov Notably, these compounds were found to induce parasite cell death through an apoptotic pathway without compromising the mitochondrial membrane potential. nih.gov

| Compound | Target Organism/Form | IC50 (µM) | Selectivity Index (SI) |

| Compound 2h | T. cruzi (Amastigote) | 2.4 | >41.6 |

| Compound 8 | T. cruzi (Tripomastigote) | 10.38 | 24.1 |

| Compound 15 | T. cruzi (Amastigote) | 3.65 | >13.6 |

| Benznidazole | T. cruzi (Amastigote) | 3.9 | 16.4 |

Data sourced from multiple studies. oatext.comnih.gov The Selectivity Index (SI) is the ratio of cytotoxicity (CC50) in a mammalian cell line to the trypanocidal activity (IC50), indicating the compound's selectivity for the parasite.

Enzyme Inhibition Beyond Cytotoxicity Targets

The thiazole scaffold is integral to the design of inhibitors for various enzymes, including α-glucosidase and carbonic anhydrase.

α-Glucosidase Inhibition